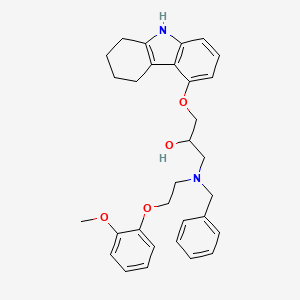

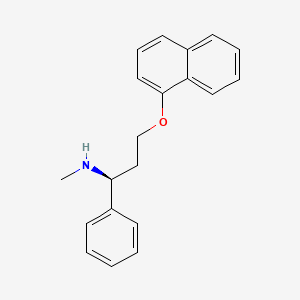

(S)-N-Déméthyl Dapoxétine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-Demethyl Dapoxetine is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used to treat premature ejaculation

Applications De Recherche Scientifique

(S)-N-Demethyl Dapoxetine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on serotonin reuptake and its potential neuroprotective properties.

Medicine: Investigated for its potential to treat premature ejaculation and other serotonin-related disorders.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, among other functions .

Mode of Action

(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in the extracellular level of this neurotransmitter . This potentiation of serotonin activity is thought to be related to the central ejaculatory neural circuit, which comprises spinal and cerebral areas that form a highly interconnected network .

Biochemical Pathways

The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily those involving serotonin. By inhibiting the reuptake of serotonin, this compound can enhance the effects of serotonin in the synaptic cleft . The downstream effects of this action are complex and can influence various physiological processes, including mood regulation and ejaculation .

Pharmacokinetics

The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by rapid absorption and elimination . It has a short half-life of approximately 1-2 hours , and its time to maximum serum concentration is about 1 hour . These properties contribute to its suitability for on-demand dosing . Furthermore, the pharmacokinetics of this compound can be influenced by factors such as the consumption of a high-fat meal and certain genetic polymorphisms .

Result of Action

The action of (S)-N-Demethyl Dapoxetine results in a significant increase in ejaculatory latency, which can be beneficial in the treatment of conditions like premature ejaculation . In addition, studies have shown that it can ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It also reduces lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .

Action Environment

The action, efficacy, and stability of (S)-N-Demethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of a high-fat meal can significantly prolong the time required for the compound to reach its peak concentration and area under the concentration-time curve . Additionally, the compound’s action can be affected by the physiological environment, such as the state of the serotonin system and the presence of ischemia/reperfusion injury .

Analyse Biochimique

Biochemical Properties

(S)-N-Demethyl Dapoxetine, as a derivative of Dapoxetine, is expected to interact with various enzymes, proteins, and other biomolecules. Dapoxetine has been shown to bind onto the human transcript of the 5-HT, norepinephrine (NE), and dopamine (DA) reuptake transporters

Cellular Effects

The cellular effects of (S)-N-Demethyl Dapoxetine are not fully understood yet. Dapoxetine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke through the modulation of inflammation and oxidative stress . It’s possible that (S)-N-Demethyl Dapoxetine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dapoxetine works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay . It’s plausible that (S)-N-Demethyl Dapoxetine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The beneficial effects of Dapoxetine therapy on the perceived control over ejaculation and satisfaction with sexual intercourse were sustained in a 9-month noncomparative extension phase of two identical 12-week, double-blind studies . This suggests that (S)-N-Demethyl Dapoxetine may also have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Dapoxetine has been tested in animal models, showing promising results in the treatment of conditions like premature ejaculation

Metabolic Pathways

Dapoxetine is metabolized in the liver and kidneys , suggesting that (S)-N-Demethyl Dapoxetine may also be involved in similar metabolic pathways

Transport and Distribution

Dapoxetine, a novel potent serotonin transport inhibitor, has a unique pharmacokinetic profile . It’s plausible that (S)-N-Demethyl Dapoxetine may have similar transport and distribution characteristics within cells and tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

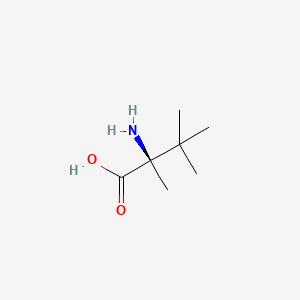

The synthesis of (S)-N-Demethyl Dapoxetine involves several steps, starting from commercially available trans-cinnamyl alcohol. One method involves Sharpless Asymmetric Epoxidation (SAE) as a key step . Another approach uses chiral tert-butanesulfinamide as a chiral auxiliary, which provides high diastereoselectivity and convenient cleavage of the N-tert-butanesulfinyl group .

Industrial Production Methods

Industrial production of (S)-N-Demethyl Dapoxetine typically involves the resolution of racemic dapoxetine using chiral acids to obtain the enantiomerically pure form . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-Demethyl Dapoxetine undergoes various chemical reactions, including:

Reduction: Common reducing agents like sodium borohydride can be used to reduce ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Pseudomonas cepacia lipase in 1,4-dioxane at 45°C.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Azides.

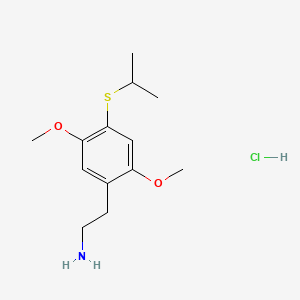

Comparaison Avec Des Composés Similaires

Similar Compounds

Dapoxetine: The parent compound, also a selective serotonin reuptake inhibitor.

Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression.

Sertraline: Used to treat depression, anxiety, and premature ejaculation.

Uniqueness

(S)-N-Demethyl Dapoxetine is unique due to its specific application in treating premature ejaculation with a rapid onset of action and minimal side effects compared to other selective serotonin reuptake inhibitors .

Propriétés

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)